molecular formula C22H19ClN4O2S B2655749 N-(3-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251687-33-8

N-(3-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2655749
CAS No.: 1251687-33-8
M. Wt: 438.93
InChI Key: XGQNUIKLWGEDJT-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, a sulfonamide group, and various substituents such as chlorophenyl and ethenylphenyl groups

Scientific Research Applications

  • Chemistry: : The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules. It can be used as a building block for the development of new materials, catalysts, and ligands.

  • Biology: : The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties. It can be used in the development of new drugs and therapeutic agents.

  • Medicine: : Research has indicated that the compound may have potential as an anticancer agent. It can inhibit the growth of cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

  • Industry: : The compound can be used in the development of new polymers, coatings, and adhesives. Its unique chemical properties make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized by reacting 3-methylpyridine with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to form the triazolopyridine core.

  • Introduction of the Sulfonamide Group: : The sulfonamide group can be introduced by reacting the triazolopyridine core with a sulfonyl chloride derivative, such as chlorosulfonic acid, under basic conditions. This reaction typically requires a base, such as triethylamine, to neutralize the generated hydrochloric acid.

  • Substitution Reactions: : The chlorophenyl and ethenylphenyl groups can be introduced through nucleophilic substitution reactions. For example, the triazolopyridine-sulfonamide intermediate can be reacted with 3-chlorophenylboronic acid and 4-ethenylphenylboronic acid in the presence of a palladium catalyst and a suitable base, such as potassium carbonate, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. Oxidation typically occurs at the methyl group or the ethenyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. Reduction may target the sulfonamide group or the triazole ring, resulting in the formation of amines or reduced triazole derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur at the chlorophenyl group or the sulfonamide group. Common reagents for substitution reactions include alkyl halides, aryl halides, and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.

    Substitution: Alkyl halides, aryl halides, amines, thiols, palladium catalysts, bases such as potassium carbonate or triethylamine.

Major Products Formed

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: Amines, reduced triazole derivatives.

    Substitution: Alkylated or arylated derivatives, substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound can bind to enzymes, receptors, and proteins involved in various biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation.

  • Pathways Involved: : The compound can modulate signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. These pathways play crucial roles in cell survival, apoptosis, and inflammation.

Comparison with Similar Compounds

N-(3-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • N-(3-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide
    • N-(3-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-thiol
    • N-(3-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-amine
  • Uniqueness

    • The presence of the sulfonamide group in this compound imparts unique chemical and biological properties, such as enhanced solubility and bioactivity.
    • The combination of chlorophenyl and ethenylphenyl groups provides a distinct structural framework that can interact with various molecular targets, leading to diverse biological activities.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-[(4-ethenylphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-3-17-9-11-18(12-10-17)15-27(20-7-4-6-19(23)14-20)30(28,29)21-8-5-13-26-16(2)24-25-22(21)26/h3-14H,1,15H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQNUIKLWGEDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)C=C)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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